molecular formula C15H17NO2 B5733135 4,8-dimethyl-3-(3-oxobutyl)-2(1H)-quinolinone

4,8-dimethyl-3-(3-oxobutyl)-2(1H)-quinolinone

Cat. No. B5733135
M. Wt: 243.30 g/mol
InChI Key: ZBQQMRRWZNQLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-dimethyl-3-(3-oxobutyl)-2(1H)-quinolinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMQD and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DMQD is not well understood. However, it is believed to interact with metal ions through coordination bonds. DMQD has also been found to generate reactive oxygen species upon excitation, which can lead to cell death in photodynamic therapy.
Biochemical and Physiological Effects:
DMQD has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. DMQD has also been found to have antioxidant properties, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of DMQD is its fluorescent properties, which make it a useful tool for detecting metal ions. DMQD is also relatively easy to synthesize, which makes it an accessible compound for scientific research. However, one of the limitations of DMQD is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions related to DMQD. One potential area of research is the development of DMQD-based sensors for the detection of metal ions in biological samples. Another area of research is the optimization of DMQD for photodynamic therapy. Additionally, DMQD can be further explored for its potential applications in the field of organic electronics.
Conclusion:
In conclusion, DMQD is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects and has been used as a fluorescent probe, photosensitizer, and potential cancer treatment. Despite its potential advantages, DMQD also has limitations that need to be addressed in future research. Overall, DMQD is a promising compound that has the potential to contribute to various fields of scientific research.

Synthesis Methods

The synthesis of DMQD involves the reaction of 4,8-dimethylquinoline-2(1H)-one with ethyl acetoacetate in the presence of a base. The reaction leads to the formation of DMQD, which can be further purified using various techniques such as column chromatography.

Scientific Research Applications

DMQD has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of various metal ions such as copper, iron, and zinc. DMQD has also been used as a photosensitizer for photodynamic therapy. In addition, it has been found to have potential applications in the field of organic electronics.

properties

IUPAC Name

4,8-dimethyl-3-(3-oxobutyl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-9-5-4-6-12-11(3)13(8-7-10(2)17)15(18)16-14(9)12/h4-6H,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQQMRRWZNQLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=O)N2)CCC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.